molecular formula C20H15ClFN5O2 B2709804 3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021098-60-1

3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Cat. No. B2709804
CAS RN: 1021098-60-1
M. Wt: 411.82
InChI Key: RNTIUEWOAMLCMJ-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a benzamide, a triazolo[4,3-b]pyridazine, and a fluorophenyl group . Compounds with these functional groups often exhibit interesting biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution and condensation reactions .


Molecular Structure Analysis

The compound contains a benzamide group attached to a triazolo[4,3-b]pyridazine ring via an ether linkage, and a fluorophenyl group attached to the triazolo ring . The presence of these groups could influence the compound’s reactivity and biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the benzamide, triazolo[4,3-b]pyridazine, and fluorophenyl groups could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Antiproliferative Activity

Compounds related to 3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide have been synthesized and explored for their antiproliferative activities. For example, a study described the synthesis of a series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which demonstrated the ability to inhibit the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research and therapy (Ilić et al., 2011).

Antimicrobial Evaluation

Derivatives of the triazolopyridazine class have also been studied for their antimicrobial properties. A research effort led to the preparation of thienopyrimidine derivatives, which exhibited pronounced antimicrobial activity, indicating their potential as candidates for developing new antimicrobial agents (Bhuiyan et al., 2006).

Molecular Docking and In Vitro Screening

Research involving the synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives related to triazolopyridazine compounds revealed moderate to good binding energies on target proteins. These compounds showed antimicrobial and antioxidant activity, suggesting their utility in medicinal chemistry and pharmacology (Flefel et al., 2018).

Structural Analysis and Chemical Properties

A detailed study on the structure, DFT calculations, Hirshfeld surface analysis, and energy frameworks of a specific triazolopyridazine derivative provided insights into its chemical properties and potential pharmaceutical relevance. This study supports the role of structural analysis in understanding the pharmacological potential of these compounds (Sallam et al., 2021).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Mechanism of Action

properties

IUPAC Name

3-chloro-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2/c21-15-5-1-4-14(11-15)20(28)23-9-10-29-18-8-7-17-24-25-19(27(17)26-18)13-3-2-6-16(22)12-13/h1-8,11-12H,9-10H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTIUEWOAMLCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

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